2-Chloro-2-ethoxyacetic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

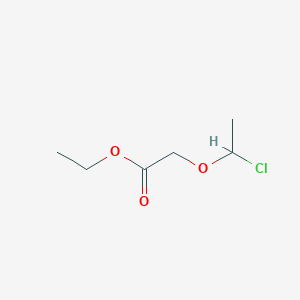

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-2-ethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-3-9-5(7)6(8)10-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAITLKAFIMPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34006-60-5 | |

| Record name | Acetic acid, 2-chloro-2-ethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl chloroethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-2-ethoxyacetic acid ethyl ester chemical properties

An In-depth Technical Guide to 2-Chloro-2-ethoxyacetic acid ethyl ester: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 34006-60-5) is a bifunctional organic molecule of significant interest to the research, pharmaceutical, and fine chemical industries. Its structure, featuring a reactive α-chloro ether and an ethyl ester moiety, makes it a versatile electrophilic building block for complex organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and key applications, offering field-proven insights for professionals in drug development and chemical research.

The core utility of this compound stems from the α-chloro ether functional group, which serves as a potent precursor to a stabilized oxocarbenium ion. This inherent reactivity allows for facile nucleophilic displacement of the chloride, enabling the introduction of the ethoxyacetate fragment into a wide array of molecular scaffolds. This reactivity profile is particularly valuable in the construction of substituted heterocycles and other motifs prevalent in medicinal chemistry.

Core Physicochemical & Identification Data

Accurate identification and understanding of a reagent's physical properties are foundational to its effective and safe use in any experimental context. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 34006-60-5 | [1] |

| IUPAC Name | ethyl 2-chloro-2-ethoxyacetate | [] |

| Synonyms | Chloro(ethoxy)acetic acid ethyl ester, Ethyl 2-chloro-2-ethoxyacetate | [1][] |

| Molecular Formula | C₆H₁₁ClO₃ | [1][] |

| Molecular Weight | 166.60 g/mol | [] |

| Appearance | Clear colorless to orange-brown liquid | [1] |

| Boiling Point | 79 °C @ 12 Torr; 234.8 °C (estimated at 760 Torr) | [1] |

| Density | ~1.116 - 1.228 g/cm³ (estimated) | [1][] |

| Refractive Index | ~1.431 | [1] |

| InChI Key | CCAITLKAFIMPIT-UHFFFAOYSA-N | [] |

| Stability | Stable under recommended storage conditions. | [1] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [1] |

Analytical & Spectroscopic Profile

While publicly accessible, peer-reviewed spectra for this specific compound are scarce, its structure allows for a confident prediction of its spectroscopic characteristics. A robust quality control (QC) workflow for this material would typically involve NMR for structural confirmation and purity, GC-MS for assessing volatile impurities, and FTIR for functional group verification.

Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | δ (ppm): ~5.5-5.8 (s, 1H, -O-CH (Cl)-C=O), ~4.2-4.4 (q, 2H, -C(=O)OCH₂ CH₃), ~3.7-4.0 (q, 2H, -OCH₂ CH₃), ~1.2-1.4 (t, 3H, -C(=O)OCH₂CH₃ ), ~1.1-1.3 (t, 3H, -OCH₂CH₃ ). The singlet for the chloro-substituted methine proton is highly characteristic. |

| ¹³C NMR | δ (ppm): ~165-168 (C=O, ester), ~85-90 (-O-C H(Cl)-C=O), ~65-70 (-OC H₂CH₃), ~60-65 (-C(=O)OC H₂CH₃), ~14-16 (-C(=O)OCH₂C H₃ and -OCH₂C H₃). The downfield shift of the methine carbon is indicative of its attachment to two oxygen atoms and a chlorine atom. |

| FTIR | ν (cm⁻¹): ~1750-1770 (strong, C=O stretch, ester), ~1100-1200 (strong, C-O stretch, ether and ester), ~750-850 (C-Cl stretch). The high wavenumber of the carbonyl stretch is influenced by the adjacent electronegative chlorine atom. |

| Mass Spec (EI) | Expected Fragments (m/z): Loss of ethoxy radical (-45), loss of ethyl ester group (-73), loss of chlorine (-35), and cleavage products corresponding to the oxocarbenium ion. The molecular ion peak [M]⁺ at m/z 166/168 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) may be observed. |

Note: Predicted values are based on standard chemical shift and absorption frequency tables and analysis of structurally similar compounds.

Synthesis and Purification

The synthesis of α-chloro ethers requires careful control of reaction conditions to prevent side reactions. A plausible and efficient laboratory-scale synthesis of this compound involves the direct chlorination of its non-chlorinated precursor, ethyl ethoxyacetate. The precursor itself can be synthesized from the reaction of ethyl chloroacetate with sodium ethoxide.[3]

Proposed Experimental Protocol: Synthesis via Chlorination

This protocol is a self-validating system; successful synthesis of the target molecule will be verifiable through the analytical methods described in Section 2.

Step 1: Precursor Synthesis (Ethyl Ethoxyacetate)

-

This step is based on the established Williamson ether synthesis.[3]

-

Rationale: Sodium ethoxide is a strong base and nucleophile that readily displaces the chloride from ethyl chloroacetate to form the ether linkage. Anhydrous conditions are critical to prevent hydrolysis of the ester and consumption of the ethoxide.

-

Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol (sufficient volume) under an inert atmosphere (N₂ or Ar).

-

Cool the resulting solution to 0 °C in an ice bath.

-

Add ethyl chloroacetate (1.0 eq) dropwise to the stirred sodium ethoxide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding water. Remove the bulk of the ethanol via rotary evaporation.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude ethyl ethoxyacetate.

Step 2: Chlorination to Yield Final Product

-

Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for activated C-H bonds, such as the one alpha to both an ether oxygen and an ester carbonyl. A radical initiator like AIBN or benzoyl peroxide is often used, though thermal or photochemical initiation can also be effective.

-

Dissolve the crude ethyl ethoxyacetate (1.0 eq) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask equipped with a reflux condenser and magnetic stirrer.

-

Add N-Chlorosuccinimide (NCS, 1.1 eq).

-

Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Rationale: The product is a liquid with a relatively high boiling point, making vacuum distillation the ideal method for purification to prevent thermal decomposition.

-

Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure (e.g., ~79 °C at 12 Torr).[1]

Synthesis Workflow Diagram

References

An In-depth Technical Guide to 2-Chloro-2-ethoxyacetic Acid Ethyl Ester (CAS 34006-60-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Chloro-2-ethoxyacetic acid ethyl ester (CAS 34006-60-5), a halogenated ether ester with significant potential as a reactive intermediate in advanced organic synthesis. While structurally related to the well-known ethyl 2-chloroacetoacetate, the presence of an ethoxy group at the α-position in place of a keto group imparts a distinct reactivity profile, positioning it as a valuable electrophilic building block. This document details its physicochemical properties, outlines a robust synthetic pathway, explores its anticipated reactivity and mechanistic underpinnings, and discusses its potential applications in the synthesis of complex molecules relevant to drug discovery and development.

Introduction and Physicochemical Profile

This compound, with the IUPAC name ethyl 2-chloro-2-ethoxyacetate, is a bifunctional organic molecule featuring both an ester and a chloro-substituted ether.[1][2] This unique combination of functional groups makes it a potent electrophile for the construction of carbon-carbon and carbon-heteroatom bonds. Unlike its β-keto ester analogue, it lacks the highly acidic α-proton, and its chemistry is dominated by the reactivity of the carbon bearing the chlorine and ethoxy groups.

Core Compound Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 34006-60-5 | [3] |

| Molecular Formula | C₆H₁₁ClO₃ | [] |

| Molecular Weight | 166.60 g/mol | [] |

| Appearance | Clear, colorless to orange-brown liquid | [5] |

| Density | 1.116 g/cm³ (approx.) | [] |

| Boiling Point | ~235 °C (rough estimate) | [6] |

| InChI Key | CCAITLKAFIMPIT-UHFFFAOYSA-N | [] |

| Synonyms | Ethyl 2-chloro-2-ethoxyacetate, Ethyl chloro(ethoxy)acetate | [1][] |

Synthesis and Manufacturing

The synthesis of this compound can be strategically approached in a two-step sequence starting from readily available materials: (1) the preparation of the precursor, ethyl ethoxyacetate, followed by (2) selective α-chlorination.

Step 1: Synthesis of Ethyl Ethoxyacetate

A reliable and well-documented procedure for the synthesis of ethyl ethoxyacetate is available from Organic Syntheses, which involves the esterification of ethoxyacetic acid.[7] The initial ethoxyacetic acid can be prepared via the Williamson ether synthesis by reacting sodium ethoxide with chloroacetic acid.[7]

This protocol is adapted from the procedure detailed in Organic Syntheses.[7]

-

Preparation of Ethoxyacetic Acid: In a round-bottomed flask equipped with a reflux condenser, dissolve metallic sodium (3 gram atoms) in absolute ethanol (1250 cc). To this sodium ethoxide solution, slowly add a solution of chloroacetic acid (1.5 moles) in absolute ethanol. After the addition is complete, heat the mixture gently. The excess ethanol is removed by distillation. The resulting aqueous solution is acidified with concentrated hydrochloric acid, and the ethoxyacetic acid is extracted with ether. The product is then purified by distillation under reduced pressure.

-

Esterification: Place the prepared ethoxyacetic acid (~1.2 moles) in an Erlenmeyer flask with absolute ethanol (~3.9 moles). Cool the flask in cold water and pass dry hydrogen chloride gas through the mixture until saturation. Allow the mixture to stand for 24 hours at room temperature. The solution is then neutralized with a saturated sodium carbonate solution. The resulting ethyl ethoxyacetate is extracted with ether, dried, and purified by distillation.

Caption: Synthesis pathway for the precursor, Ethyl Ethoxyacetate.

Step 2: α-Chlorination of Ethyl Ethoxyacetate

This proposed protocol is based on general procedures for the radical-initiated chlorination of esters.[9]

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, charge ethyl ethoxyacetate (1.0 eq) and a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Chlorination: Heat the mixture to reflux. Add sulfuryl chloride (1.0-1.2 eq) dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Workup and Purification: Monitor the reaction by GC or TLC. Upon completion, cool the reaction mixture to room temperature. Carefully quench any remaining sulfuryl chloride by the slow addition of water. Separate the organic layer, wash with aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Caption: Proposed α-chlorination of ethyl ethoxyacetate.

Reactivity and Mechanistic Considerations

The reactivity of this compound is primarily dictated by the electrophilic nature of the α-carbon. This carbon is bonded to two electron-withdrawing groups (chlorine and the ester carbonyl) and an electron-donating ethoxy group, creating a unique electronic environment.

Electrophilic Character and Nucleophilic Substitution

The key reactive site is the α-carbon, which is highly susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating Sₙ2-type reactions.

Mechanism: Nucleophilic Substitution (Sₙ2)

A nucleophile (Nu⁻) attacks the α-carbon, displacing the chloride ion in a concerted step. This reaction is expected to proceed with inversion of stereochemistry if the α-carbon were chiral.

Caption: General Sₙ2 reaction mechanism.

This reactivity makes the compound a valuable precursor for introducing an ethoxy-substituted ester moiety into a target molecule. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed.[10]

Applications in Drug Discovery and Development

While specific examples in the literature for CAS 34006-60-5 are sparse, its structural motifs are present in various biologically active compounds. Its utility can be inferred from the well-established chemistry of similar α-halo esters, which are pivotal intermediates in pharmaceutical synthesis.[11]

Synthesis of Heterocyclic Scaffolds

Alpha-halo esters are key building blocks for a variety of heterocyclic systems that form the core of many drugs. Although less reactive in enolate-driven cyclizations than its keto-analogue, this compound can serve as a potent electrophile in reactions with binucleophilic species to form rings.

Potential Application: Synthesis of Substituted Oxazolidinones or Morpholinones

Reaction with an amino alcohol, for instance, could proceed via initial N-alkylation followed by intramolecular cyclization (transesterification) to form a morpholinone ring system, a privileged scaffold in medicinal chemistry.

Introduction of α-Ethoxy Ester Moieties

The compound serves as a direct precursor for the installation of an α-ethoxy ethyl ester group. This functional group can be found in various pharmacologically active molecules and can be used to modulate properties such as lipophilicity, metabolic stability, and binding interactions.

Spectroscopic Characterization (Predicted)

To date, publicly accessible, detailed spectroscopic data for this compound is limited. A commercial supplier confirms its identity via infrared spectroscopy and gas chromatography.[5] Based on the structure and data for analogous compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

-

α-Proton: A singlet at approximately 5.0-5.5 ppm. The downfield shift is due to the deshielding effects of the adjacent chlorine, oxygen, and carbonyl group.

-

Ethoxy (α-O-CH₂): A quartet around 3.6-4.0 ppm.

-

Ethyl Ester (O-CH₂): A quartet around 4.2-4.4 ppm.

-

Ethoxy & Ethyl Ester (CH₃): Two overlapping triplets around 1.2-1.4 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

-

α-Carbon (C-Cl): A signal significantly downfield, likely in the 85-95 ppm range.

-

Ethoxy & Ethyl Ester (O-CH₂): Two distinct signals in the 60-70 ppm region.

-

Ethoxy & Ethyl Ester (CH₃): Two signals in the 14-16 ppm range.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z 166, with a characteristic M+2 isotope peak for chlorine at m/z 168 in an approximate 3:1 ratio.

-

Fragmentation: Common fragmentation pathways would include the loss of the ethoxy radical (•OCH₂CH₃), the ethyl group (•CH₂CH₃), and cleavage of the C-Cl bond.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[3]

-

Hazard Statements: H302, H315, H318, H335[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place under an inert atmosphere.[3]

Conclusion

This compound is a specialized reagent with considerable potential in organic synthesis. Its value lies in its role as a potent electrophile for the introduction of the α-ethoxy ethyl ester moiety. While direct, published applications are not widespread, its synthesis is feasible from common starting materials, and its reactivity can be reliably predicted based on fundamental mechanistic principles. For drug development professionals and synthetic chemists, this compound represents a valuable, albeit underutilized, tool for the construction of complex molecular architectures, particularly in the synthesis of novel heterocyclic systems and other pharmacologically relevant scaffolds. Further research into the reaction scope and applications of this versatile building block is warranted.

References

- 1. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 2. US6407079B1 - Pharmaceutical compositions containing drugs which are instable or sparingly soluble in water and methods for their preparation - Google Patents [patents.google.com]

- 3. Ethyl 2-chloro-2-ethoxyacetate | 34006-60-5 [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 34006-60-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ethyl ethoxyacetate | C6H12O3 | CID 69955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US5830506A - Method of making a reversible gel drug delivery vehicle - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

Molecular structure of 2-Chloro-2-ethoxyacetic acid ethyl ester

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-2-ethoxyacetic acid ethyl ester

Introduction

This compound, also known by its IUPAC name ethyl 2-chloro-2-ethoxyacetate, is an organic compound with the chemical formula C₆H₁₁ClO₃.[1] It belongs to the class of alpha-chloro ethers and alpha-halo esters, functional groups that are valuable synthons in organic chemistry. The presence of a stereocenter at the alpha-carbon, along with the chloro, ethoxy, and ethyl ester groups, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a detailed examination of its molecular structure, physicochemical properties, a representative synthetic approach, and the analytical techniques required for its structural elucidation.

Physicochemical and Computed Properties

A summary of the key properties of this compound is presented below. These properties are essential for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₃ | PubChem[1] |

| Molecular Weight | 166.60 g/mol | PubChem[1] |

| CAS Number | 34006-60-5 | ECHA[2] |

| IUPAC Name | ethyl 2-chloro-2-ethoxyacetate | PubChem[1] |

| Appearance | Clear colorless to orange-brown liquid | Echemi[3] |

| Boiling Point | 79 °C @ 12 Torr | Echemi[3] |

| Density | ~1.1-1.2 g/cm³ | BOC Sciences[], ChemicalBook[5] |

| Refractive Index | ~1.425 - 1.4307 | Echemi[3], ChemicalBook[5] |

| Monoisotopic Mass | 166.0396719 Da | PubChem[1] |

| SMILES | CCOC(C(=O)OCC)Cl | BOC Sciences[] |

| InChI Key | CCAITLKAFIMPIT-UHFFFAOYSA-N | BOC Sciences[] |

Molecular Structure and Visualization

The structure features a central chiral carbon atom bonded to four different groups: a chlorine atom, an ethoxy group (-OCH₂CH₃), an ester group (-C(=O)OCH₂CH₃), and a hydrogen atom. This chirality means the molecule can exist as two enantiomers.

Caption: 2D Molecular Structure of this compound.

Synthetic Approach: Chlorination of Ethyl Ethoxyacetate

A primary route for synthesizing α-halo esters is the direct halogenation of the corresponding ester. In this case, this compound can be prepared by the chlorination of ethyl ethoxyacetate. The causality behind this choice is the reactivity of the α-carbon, which is activated by the adjacent ester and ether oxygen atoms, making it susceptible to electrophilic substitution by a chlorinating agent.

Reaction: Ethyl Ethoxyacetate + SO₂Cl₂ → this compound + SO₂ + HCl

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), add ethyl ethoxyacetate.

-

Chlorination: While stirring the reactant, slowly add sulfuryl chloride (SO₂Cl₂) dropwise from the dropping funnel. The reaction is typically performed at a controlled temperature, often starting at room temperature and gently warming to 50-60 °C to ensure completion. The choice of sulfuryl chloride is based on its effectiveness as a chlorinating agent for activated C-H bonds.

-

Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The crude product is then subjected to fractional distillation under reduced pressure to remove unreacted starting materials and byproducts, yielding the purified this compound. The reduced pressure is critical to prevent thermal decomposition of the product.

-

Validation: The identity and purity of the final product must be confirmed through spectroscopic analysis as detailed in the following section.

References

A Technical Guide to the IUPAC Nomenclature of Ethyl 2-chloro-2-ethoxyacetate

This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound commonly known as 2-Chloro-2-ethoxyacetic acid ethyl ester. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic principles behind its formal name, ensuring clarity and precision in scientific communication.

Introduction: The Imperative for Unambiguous Nomenclature

In the fields of chemistry, pharmacology, and materials science, the precise identification of a molecular entity is paramount. Ambiguity in a compound's name can lead to critical errors in research, patent filings, and regulatory submissions. The IUPAC system of nomenclature provides a universal, rule-based framework to assign a unique and descriptive name to every distinct chemical structure. The compound with CAS number 34006-60-5, often referred to by its semi-systematic name "this compound," serves as an excellent case study for applying these foundational principles.[1][] Its correct IUPAC name is ethyl 2-chloro-2-ethoxyacetate .[1][] This guide will deconstruct the logic and rules that lead to this formal designation.

Part 1: Structural Deconstruction and Functional Group Priority

Before assigning a name, we must first analyze the compound's structure to identify its core components and principal functional group.

The molecular structure is C₆H₁₁ClO₃.[1] It is composed of:

-

An ester functional group (-COO-).

-

An ethyl group (CH₃CH₂-) bonded to one of the ester's oxygen atoms.

-

A two-carbon acyl chain derived from acetic acid.

-

A chlorine atom (-Cl) and an ethoxy group (-OCH₂CH₃) attached to the alpha-carbon (the carbon adjacent to the carbonyl).

According to IUPAC rules, the principal functional group determines the suffix of the name. In this molecule, the ester group has higher priority than the ether (ethoxy group) and the halide (chloro group). Therefore, the compound is named as a derivative of an ester.

| Component | Structure | Role in Nomenclature |

| Principal Group | Ester (-COO-) | Determines the suffix: "-oate" |

| Alkyl Group | Ethyl (CH₃CH₂-) | Forms the first part of the name |

| Parent Acyl Chain | Acetate (-COCH₂-) | Forms the base of the second word |

| Substituents | Chloro (-Cl), Ethoxy (-OCH₂CH₃) | Added as prefixes, alphabetized |

Part 2: The Logic of IUPAC Nomenclature: A Step-by-Step Derivation

The systematic name is derived by following a logical sequence of established IUPAC rules.[3][4]

Principle 1: Naming the Ester - The 'Alkyl Alkanoate' Format

Esters are named using a two-word format: the first word designates the alkyl group from the alcohol component, and the second word identifies the carboxylate part from the carboxylic acid.[3][5]

-

Identify the Alkyl Group: The group attached to the single-bonded oxygen of the ester is an ethyl group. This becomes the first word of the name.

-

Identify the Carboxylate Group: The portion containing the carbonyl group (C=O) is derived from ethanoic acid (acetic acid). In ester nomenclature, the "-oic acid" suffix is replaced with "-oate".[4][6] Thus, "ethanoic acid" becomes ethanoate .

Combining these gives the base name: Ethyl ethanoate .

Principle 2: Numbering the Parent Chain

The parent acyl chain (the ethanoate part) is numbered starting from the carbonyl carbon as carbon-1 (C1). The carbon to which the substituents are attached is therefore carbon-2 (C2).

Principle 3: Identifying and Locating Substituents

Two substituents are present on the C2 position of the ethanoate chain:

-

A chlorine atom, named as chloro .

-

An ethoxy group (CH₃CH₂O-), named as ethoxy .

Both substituents are located at position 2, so they are designated as 2-chloro and 2-ethoxy .

Principle 4: Alphabetical Assembly

When multiple different substituents are present, they are listed in alphabetical order, ignoring any numerical prefixes.

-

"C hloro" comes before "e thoxy" alphabetically.

Final Assembly:

By combining these elements in the correct order—(Alkyl group) (Substituent locations and names, alphabetized)(Parent carboxylate)—we arrive at the definitive IUPAC name.

Ethyl + 2-chloro-2-ethoxy + acetate = Ethyl 2-chloro-2-ethoxyacetate [1][7]

Part 3: Generalized Protocol for Naming Substituted Esters

This systematic workflow can be applied to name any complex ester, ensuring a self-validating and reproducible outcome.

Step 1: Identify the Principal Functional Group. Confirm the molecule is an ester and that no higher-priority functional groups are present.

Step 2: Name the Alkyl Group. Identify the alkyl chain attached to the ester's single-bonded oxygen. This forms the first word of the IUPAC name.

Step 3: Identify and Name the Parent Carboxylate Chain. a. Find the longest continuous carbon chain that includes the carbonyl carbon. b. Name the corresponding alkane. c. Replace the final "-e" of the alkane name with the suffix "-oate". This forms the second word of the name.

Step 4: Number the Parent Carboxylate Chain. Assign the number 1 to the carbonyl carbon and number the rest of the chain sequentially.

Step 5: Identify, Name, and Locate All Substituents. For each substituent on the carboxylate chain, determine its chemical name and the number of the carbon atom to which it is attached.

Step 6: Alphabetize and Assemble the Full Name. Arrange the substituent names in alphabetical order, preceded by their locant numbers. Combine all parts to form the final name.

Part 4: Visualization of the Naming Workflow

The logical flow for determining the IUPAC name of the target compound can be visualized as follows:

Caption: Logical workflow for the systematic IUPAC naming of an ester.

Conclusion

The systematic name ethyl 2-chloro-2-ethoxyacetate is derived from a logical application of foundational IUPAC principles. This process, which prioritizes the principal functional group, deconstructs the molecule into its constituent parts, and assembles the name based on a clear set of rules including numbering and alphabetization, ensures global consistency and eliminates ambiguity. For professionals in research and drug development, mastering this system is not merely an academic exercise but a prerequisite for ensuring the integrity and reproducibility of scientific work.

References

- 1. This compound | C6H11ClO3 | CID 2724873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. oit.edu [oit.edu]

- 6. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 7. Ethyl 2-chloro-2-ethoxyacetate | 34006-60-5 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Chloro-2-ethoxyacetic acid ethyl ester

This guide provides a comprehensive technical overview of 2-Chloro-2-ethoxyacetic acid ethyl ester, a halogenated acetal ester with significant potential in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering insights into its nomenclature, properties, synthesis, and applications.

Nomenclature and Identification

This compound is a multifunctional organic compound. A clear understanding of its various synonyms is crucial for a comprehensive literature search and unambiguous communication in a research and development setting.

Systematic and Common Names:

-

ethyl 2-chloro-2-ethoxyacetate[1]

-

Ethyl chloro(ethoxy)acetate[2]

-

2-Chloro-2-ethoxy-acetic acid ethyl ester

-

ethyl alpha-chloro-alpha-ethoxyacetate

-

Acetic acid, 2-chloro-2-ethoxy-, ethyl ester[2]

Chemical Abstracts Service (CAS) Registry Number:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₃ | [1][2] |

| Molecular Weight | 166.60 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 79 °C @ 12 Torr | [2] |

| Density | 1.116 g/cm³ | [1] |

| Refractive Index | 1.425 | [2] |

| Solubility | Soluble in common organic solvents. | |

| Stability | Stable under normal conditions, but may be sensitive to moisture and strong oxidizing agents. | [2] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Reaction Setup

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add ethyl glyoxylate ethyl hemiacetal dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or chloroform).

-

-

Step 2: Chlorination

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅), in the same solvent via the dropping funnel. The stoichiometry of the chlorinating agent should be carefully controlled to favor monochlorination.

-

Causality: The electron-rich acetal carbon is susceptible to electrophilic attack by the chlorinating agent. The use of a non-polar, aprotic solvent prevents unwanted side reactions with the solvent.

-

-

Step 3: Reaction Monitoring and Work-up

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Step 4: Purification

-

Purify the crude product by vacuum distillation to obtain the pure this compound.

-

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. The presence of any starting material or dichlorinated byproducts would indicate the need to optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents).

Applications in Drug Development and Organic Synthesis

Due to the presence of a reactive chlorine atom and an ester functionality, this compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems and the introduction of substituted glycine moieties, which are common in pharmacologically active molecules.

Potential Applications:

-

Synthesis of Substituted Glycine Derivatives: This compound can serve as a precursor for the synthesis of α-ethoxy glycine derivatives through nucleophilic substitution of the chlorine atom. These non-proteinogenic amino acids are of interest in peptide and peptidomimetic drug design.

-

Precursor for Heterocyclic Synthesis: The reactive nature of the α-chloro ester makes it a suitable substrate for reactions with various nucleophiles to form heterocyclic rings, which are core structures in many pharmaceuticals.

-

Alkylation of Nucleophiles: It can be used to alkylate a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the ethoxy(ethyl ester)methyl group into a molecule.

Logical Relationship of Reactivity:

Caption: Reactivity pathways of the title compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A triplet corresponding to the methyl protons of the ethyl ester group.

-

A quartet corresponding to the methylene protons of the ethyl ester group.

-

A triplet corresponding to the methyl protons of the ethoxy group.

-

A quartet corresponding to the methylene protons of the ethoxy group.

-

A singlet for the methine proton at the C2 position.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the methyl and methylene carbons of both the ethyl ester and the ethoxy groups.

-

A signal for the ester carbonyl carbon.

-

A signal for the C2 carbon bearing the chlorine and ethoxy group.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

A strong absorption band characteristic of the C=O stretching of the ester group (typically around 1740-1760 cm⁻¹).

-

C-O stretching bands for the ester and ether linkages.

-

C-H stretching and bending vibrations for the alkyl groups.

-

A C-Cl stretching vibration.

-

-

MS (Mass Spectrometry):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Common fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the C-C bond adjacent to the carbonyl group.

-

Safety and Handling

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its unique combination of functional groups allows for a variety of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. Further research into its synthesis and applications is warranted to fully explore its utility in the development of novel pharmaceuticals and other fine chemicals.

References

Physical and chemical properties of ethyl 2-chloro-2-ethoxyacetate

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of ethyl 2-chloro-2-ethoxyacetate (CAS No: 34006-60-5). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide synthesizes available technical data to offer field-proven insights into the handling and utilization of this versatile chemical intermediate.

Introduction and Chemical Identity

Ethyl 2-chloro-2-ethoxyacetate is a halogenated ether ester that holds potential as a building block in organic synthesis. Its structure, featuring a reactive α-chloro-α-ethoxy ester moiety, presents a unique combination of functional groups for the construction of more complex molecules. Understanding its fundamental properties is crucial for its effective application in research and development.

Chemical Structure:

Figure 1: Chemical Structure of Ethyl 2-chloro-2-ethoxyacetate.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 34006-60-5 | [1][2] |

| Molecular Formula | C₆H₁₁ClO₃ | [1][2] |

| Molecular Weight | 166.6 g/mol | [1][2] |

| IUPAC Name | ethyl 2-chloro-2-ethoxyacetate | [2] |

| Synonyms | 2-Chloro-2-ethoxyacetic acid ethyl ester, Ethyl chloro(ethoxy)acetate | [3] |

Physical and Chemical Properties

The available data for the physical properties of ethyl 2-chloro-2-ethoxyacetate is somewhat limited, with some values being estimates. This section consolidates the most reliable information found.

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Clear colorless to orange-brown liquid | [1] |

| Boiling Point | 234.82 °C (rough estimate) | [4] |

| Density | 1.116 - 1.2277 g/cm³ (estimate) | [4][] |

| Flash Point | 84 °C | [6] |

| Refractive Index | 1.4307 | [4] |

| Solubility | Insoluble in water; Soluble in most organic solvents | [6] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [3] |

Synthesis of Ethyl 2-Chloro-2-Ethoxyacetate

Representative Synthesis Workflow:

Figure 2: A representative workflow for the synthesis of ethyl 2-chloro-2-ethoxyacetate.

Note on Synthesis: The direct chlorination of ethyl ethoxyacetate would be another potential route. However, controlling the selectivity to achieve monochlorination at the α-position can be challenging and may lead to byproducts. The choice of chlorinating agent and reaction conditions would be critical to optimize the yield and purity of the desired product.

Reactivity and Mechanistic Insights

The reactivity of ethyl 2-chloro-2-ethoxyacetate is primarily dictated by the presence of the α-chloro and ester functional groups. The chlorine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution.

Nucleophilic Substitution:

The primary reaction pathway for this compound involves the displacement of the chloride ion by a nucleophile. This is a classic SN2 reaction, facilitated by the electron-withdrawing nature of the adjacent carbonyl and ethoxy groups.

Figure 3: General mechanism for the nucleophilic substitution of ethyl 2-chloro-2-ethoxyacetate.

The choice of nucleophile can range from simple anions like cyanide and azide to more complex organic molecules such as amines, thiols, and carbanions. This reactivity makes ethyl 2-chloro-2-ethoxyacetate a potentially useful building block for introducing an ethoxyacetate moiety into a target molecule.

Applications in Research and Drug Development

While specific examples of the use of ethyl 2-chloro-2-ethoxyacetate in the synthesis of marketed drugs are not widely documented, its structural features suggest its utility as a chemical intermediate in medicinal chemistry and process development. Its potential applications could include:

-

Synthesis of Heterocycles: As a bifunctional molecule, it could be employed in the construction of various heterocyclic ring systems, which are prevalent in many pharmaceutical agents.

-

Introduction of Side Chains: The ethoxyacetyl group can be a key structural motif in biologically active molecules. This reagent provides a direct method for its incorporation.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new lead compounds.

It is important to note that its isomer, ethyl 2-chloroacetoacetate, is a widely used intermediate in the synthesis of various pharmaceuticals, including some antimalarials and anti-inflammatory agents. While structurally different, the synthetic utility of the acetoacetate derivative highlights the potential value of functionalized α-chloro esters in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling ethyl 2-chloro-2-ethoxyacetate.

Table 3: Hazard and Safety Information

| Category | Information | Reference |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, protective gloves, and a lab coat are required. Work should be conducted in a well-ventilated fume hood. | [1] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. | [3] |

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

Ethyl 2-chloro-2-ethoxyacetate is a functionalized ester with potential applications in organic synthesis. While detailed experimental data in the public domain is limited, this guide provides a foundational understanding of its properties, expected reactivity, and safe handling procedures. For researchers and drug development professionals, this compound represents a potentially valuable, yet underexplored, tool for the synthesis of novel chemical entities. Further research into its specific reactions and applications is warranted to fully elucidate its synthetic utility.

References

- 1. fishersci.de [fishersci.de]

- 2. This compound | C6H11ClO3 | CID 2724873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 34006-60-5 [chemicalbook.com]

- 4. 34006-60-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

Spectroscopic Characterization of 2-Chloro-2-ethoxyacetic acid ethyl ester: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-2-ethoxyacetic acid ethyl ester (CAS 34006-60-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to the structural elucidation of this compound. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive methodologies to present an authoritative analysis of the expected spectroscopic signatures.

Introduction: The Molecular Profile

This compound, with the chemical formula C₆H₁₁ClO₃ and a molecular weight of 166.60 g/mol , is a halogenated ether and ester.[1] Its structure presents a unique combination of functional groups that give rise to distinct spectroscopic features. Understanding these features is paramount for its identification, purity assessment, and the study of its chemical behavior in various applications, including as a potential intermediate in organic synthesis.

This guide will systematically unpack the predicted spectroscopic data, providing not just the expected values but also the scientific rationale behind these predictions. This approach is designed to equip the reader with a deep understanding of how the molecular structure of this compound translates into its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons, their relative numbers, and their neighboring protons. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is detailed in Table 1.

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 1.25 | Triplet | 3H | -O-CH₂-CH₃ (ester) |

| b | 1.30 | Triplet | 3H | -O-CH₂-CH₃ (ether) |

| c | 3.75 | Quartet | 2H | -O-CH₂ -CH₃ (ether) |

| d | 4.20 | Quartet | 2H | -O-CH₂ -CH₃ (ester) |

| e | 5.30 | Singlet | 1H | Cl-CH -O |

Expertise in Action: Interpreting the ¹H NMR Predictions

The predicted chemical shifts are governed by the electronic environment of each proton.

-

The Ethyl Groups: The protons of the two ethyl groups are distinct. The ester ethyl group's methylene protons (d) are deshielded by the adjacent carbonyl group and resonate at a higher chemical shift (around 4.20 ppm) compared to the ether ethyl group's methylene protons (c) at approximately 3.75 ppm. Both sets of methyl protons (a and b) appear as triplets due to coupling with their neighboring methylene groups.

-

The Methine Proton: The single proton on the carbon bearing both the chlorine and the ether oxygen (e) is significantly deshielded by these two electronegative atoms, leading to a predicted chemical shift around 5.30 ppm. As it has no adjacent protons, it is expected to appear as a singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2.

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| 1 | 14.1 | -O-CH₂-CH₃ (ester) |

| 2 | 15.2 | -O-CH₂-CH₃ (ether) |

| 3 | 63.5 | -O-CH₂ -CH₃ (ester) |

| 4 | 65.0 | -O-CH₂ -CH₃ (ether) |

| 5 | 85.0 | Cl-C H-O |

| 6 | 168.0 | C =O (ester) |

Expertise in Action: Deciphering the Carbon Environment

The chemical shifts in the ¹³C NMR spectrum are highly indicative of the carbon's functionalization.

-

Alkyl Carbons: The methyl carbons (1 and 2) of the ethyl groups are the most shielded and appear at the lowest chemical shifts. The methylene carbons (3 and 4) are deshielded by the adjacent oxygen atoms.

-

The Chloro-Ether Carbon: The carbon atom bonded to both chlorine and oxygen (5) is significantly deshielded and is predicted to resonate around 85.0 ppm.

-

The Carbonyl Carbon: The ester carbonyl carbon (6) is the most deshielded carbon in the molecule, with a characteristic chemical shift in the region of 168.0 ppm.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumental Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

References

A Technical Guide to the Safe Handling of 2-Chloro-2-ethoxyacetic acid ethyl ester (CAS: 34006-60-5)

Section 1: Compound Profile & Risk Overview

2-Chloro-2-ethoxyacetic acid ethyl ester, also known as Ethyl 2-chloro-2-ethoxyacetate, is an organic compound with the molecular formula C₆H₁₁ClO₃[1][2][3][4]. It presents as a clear, colorless to orange-brown liquid and is utilized as a research chemical[2][5][][7]. While its application in synthetic chemistry is specific, its handling necessitates a thorough understanding of its hazard profile.

This guide moves beyond a simple recitation of safety data sheet (SDS) sections to provide a synthesized, in-depth analysis for the laboratory professional. The primary risks associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system[1][2]. A significant finding in the available literature is the general lack of comprehensive toxicological data for acute effects[8]. This data gap compels a conservative approach to handling, treating the substance with a heightened degree of caution until more definitive information is available. The core principle of interaction with this chemical should be the rigorous avoidance of direct contact and vapor inhalation.

Section 2: The GHS Hazard Landscape

The Globally Harmonized System (GHS) provides a clear, universal framework for understanding the hazards of this compound. It is classified with the signal word "Warning" and is associated with specific irritant properties[1]. Understanding the causality behind these classifications is key to internalizing safe laboratory practices.

-

H315 - Causes skin irritation: This indicates that direct contact with the liquid can lead to inflammation, redness, or discomfort. The chloro- and ester- functionalities can interact with skin lipids and proteins, initiating an irritant response.

-

H319 - Causes serious eye irritation: This is a more severe classification than simple eye irritation. Contact can cause significant, potentially damaging, inflammation to the sensitive tissues of the eye. The chemical's properties allow it to disrupt the protective tear film and interact directly with the cornea.

-

H335 - May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the nose, throat, and lungs, leading to symptoms like coughing or shortness of breath[1].

These classifications dictate the minimum personal protective equipment (PPE) and engineering controls required for safe handling, as detailed in the precautionary statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1][9].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[1][9].

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water[1][9].

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][9].

Section 3: Physicochemical Properties & Reactivity Profile

The physical and chemical properties of a substance are the foundation of its behavior in the laboratory, dictating appropriate storage, handling, and fire response protocols.

Data Presentation: Key Physicochemical Properties

| Property | Value | Implication for Handling |

| Molecular Weight | 166.60 g/mol [1][3][4][5] | Standard for a small organic molecule. |

| Appearance | Clear colorless to orange-brown liquid[2][5][7] | Allows for easy visual identification of the pure substance and any contamination or degradation. |

| Density | ~1.1 - 1.23 g/cm³[2][5] | It is denser than water. In case of a large spill with water, it will sink. |

| Boiling Point | 79 °C @ 12 Torr[5] | The reduced pressure boiling point suggests it is not highly volatile under standard atmospheric pressure and temperature, but vapor can still accumulate. |

| Flash Point | 84°C[2][5] | This classifies the compound as combustible, but not flammable. It requires a significant ignition source to ignite at standard room temperatures. |

Reactivity and Stability Insights

This compound is generally considered stable under normal laboratory storage conditions[2][9][10]. However, its stability is contingent on avoiding specific incompatibilities that can trigger hazardous reactions.

-

Primary Incompatibility: Strong Oxidizing Agents: This is the most consistently cited incompatibility[2][9][10]. Strong oxidizers can react exothermically with the organic ester, potentially leading to a fire or explosion. The ethoxy and ethyl ester groups are susceptible to oxidation.

-

Other Incompatibilities: Some sources also note incompatibilities with bases, acids, and alcohols[11][12]. Bases can promote hydrolysis of the ester linkage, while strong acids could potentially catalyze decomposition.

-

Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide[12]. This is a critical consideration for fire-fighting procedures.

Section 4: The Human Interface: Exposure Control & Personal Protection

The principle of "as low as reasonably achievable" (ALARA) exposure is paramount. This is accomplished through a combination of engineering controls and a self-validating personal protective equipment protocol.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area[8][11]. A certified chemical fume hood is the standard and most effective engineering control to prevent the accumulation of vapors and protect the user from inhalation exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly derived from the GHS hazard classifications. The following protocol should be considered mandatory.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1][8]. A face shield should be used in addition to goggles when there is a significant risk of splashing. This is a non-negotiable requirement due to the H319 "serious eye irritation" classification.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

-

Clothing: Wear a flame-resistant laboratory coat and long-sleeved clothing[1]. Ensure no skin is exposed between the glove and the sleeve.

-

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required[1]. However, if ventilation is inadequate, if exposure limits are exceeded, or during a large spill clean-up, a full-face respirator with an appropriate organic vapor cartridge should be used[8].

Visualization: PPE Donning & Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Section 5: Proactive & Reactive Protocols: Handling, Storage, & Emergency Response

A robust safety culture is built on both proactive measures to prevent incidents and well-rehearsed reactive protocols for when they occur.

Standard Operating Procedure for Handling

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items or incompatible chemicals[2][9][10][11].

-

PPE: Don the appropriate PPE as described in Section 4.

-

Dispensing: Ground containers when transferring material to prevent static discharge[8]. Use only non-sparking tools[8][11].

-

Post-Handling: Tightly close the container immediately after use.

-

Decontamination: Wipe down the work surface. Wash hands and any exposed skin thoroughly after completing the task, even if no contact was perceived[1].

Long-Term Storage Protocol

-

Container: Store in the original, tightly sealed container[8].

-

Location: The storage area must be dry, cool, and well-ventilated[8].

-

Segregation: Store separately from incompatible materials, especially strong oxidizing agents, and away from foodstuffs[2][8][9][10].

Emergency Response Matrix

The following diagram outlines the critical decision-making process for laboratory emergencies involving this chemical.

Caption: Emergency Response Decision Tree.

Detailed First-Aid Protocols

Immediate and correct first aid is critical. Ensure medical personnel are aware of the material involved[1].

-

If Inhaled: Move the victim to fresh air immediately[1][8]. If breathing is difficult, provide oxygen. Seek medical attention if symptoms such as coughing or irritation persist.

-

Following Skin Contact: Immediately take off all contaminated clothing[8]. Wash the affected area with plenty of soap and water for at least 15 minutes[1]. Seek medical attention if irritation develops or persists.

-

Following Eye Contact: This is a medical emergency. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention[2].

-

Following Ingestion: Do NOT induce vomiting[1]. Rinse the mouth thoroughly with water[8]. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 6: Disposal & Environmental Considerations

Proper chemical waste management is a legal and ethical responsibility.

-

Product Disposal: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing[8]. Do not contaminate water, foodstuffs, or sewer systems[8]. All federal, state, and local environmental regulations must be observed.

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning[8]. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill if permissible by local regulations[8].

Currently, there is no available data on the persistence, degradability, or bioaccumulative potential of this compound[8]. Therefore, preventing its release into the environment is the most critical aspect of its life-cycle management.

Section 7: Toxicological Data Gaps & In-Field Considerations

A hallmark of a senior scientist is the ability to recognize the limits of available data. For this compound, SDS from multiple suppliers consistently report "no data available" for acute oral, dermal, and inhalation toxicity, as well as for carcinogenicity, mutagenicity, and reproductive toxicity[8].

This does not mean the absence of hazard. It means the hazards have not been formally quantified. In the absence of data, researchers must adopt a more stringent safety posture. The established irritant properties[1][2] suggest the compound is biologically active. Therefore, it is prudent to handle it as if it were potentially toxic via all routes of exposure and to redouble all efforts to prevent direct contact and inhalation.

References

- 1. fishersci.de [fishersci.de]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H11ClO3 | CID 2724873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 90%, remainder mainly ethyl diethoxyacetat, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. echemi.com [echemi.com]

- 7. 279870500 [thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 34006-60-5 [amp.chemicalbook.com]

- 10. This compound | 34006-60-5 [chemicalbook.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-2-ethoxyacetic acid ethyl ester

This guide provides a comprehensive overview of the essential safety protocols, personal protective equipment (PPE) recommendations, and emergency procedures for the handling of 2-Chloro-2-ethoxyacetic acid ethyl ester (CAS No. 34006-60-5). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a safe laboratory environment.

Understanding the Hazard: A Physicochemical and Toxicological Profile

This compound is a halogenated ester widely utilized as a reagent in organic synthesis. Its utility, however, is matched by its potential hazards, which primarily stem from its reactivity. The presence of an alpha-chloro group adjacent to an ester carbonyl makes the molecule susceptible to nucleophilic attack and hydrolysis.

Causality of Hazards: The primary mechanism of irritation is the compound's reactivity with water. Upon contact with moisture, such as that present on skin, mucous membranes, or in the respiratory tract, the ester can undergo slow hydrolysis.[1][2][3] This reaction releases acidic and chlorinated byproducts, leading to chemical irritation and potential tissue damage. This reactivity profile is the foundational reason for the stringent handling protocols outlined in this guide.

Key Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₃ | PubChem[3] |

| Molecular Weight | 166.6 g/mol | PubChem[3] |

| Appearance | Clear colorless to orange-brown liquid | ChemicalBook[2] |

| Boiling Point | ~234.8°C (rough estimate) | ChemicalBook[2] |

| Flash Point | >56°C | ECHEMI[4], Fisher Scientific[5] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[2] | ChemicalBook[2] |

The Hierarchy of Controls: A Multi-layered Approach to Safety

Effective management of this compound requires a multi-layered safety approach, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment.

Caption: Hierarchy of controls for managing chemical risks.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the most critical control to prevent inhalation of vapors, which can cause respiratory irritation.[1]

-

Local Exhaust Ventilation: For procedures where a fume hood is impractical, local exhaust ventilation must be employed to capture vapors at the source.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure the pathway to them is unobstructed.[5]

Administrative Controls: Safe Work Practices

Administrative controls are the procedures and policies that minimize exposure duration and frequency.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental protocols involving this chemical.

-

Exposure Limits: While no official Occupational Exposure Limit (OEL) has been established by OSHA or NIOSH for this compound, data for analogous compounds provide a basis for setting a conservative internal action level.[6]

-

Ethyl chloroacetate (CAS 105-39-5): OELs in some European jurisdictions are 1 ppm (5 mg/m³) as an 8-hour time-weighted average (TWA).[4][7]

-

Ethyl acetate (CAS 141-78-6): The NIOSH Recommended Exposure Limit (REL) and OSHA Permissible Exposure Limit (PEL) is 400 ppm (1400 mg/m³) as an 8-hour TWA.[8][9][10]

-

Recommendation: Given the added hazard of the chloro- group compared to ethyl acetate, it is prudent to adopt a conservative internal action level significantly lower than that of ethyl acetate, approaching the 1 ppm level of ethyl chloroacetate, to minimize the risk of irritation.

-

-

Training: All personnel must be trained on the specific hazards, handling procedures, and emergency protocols for this compound before beginning work.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of the material and the nature of the work being performed.

Hand Protection

The selection of appropriate gloves is critical. Nitrile gloves are generally recommended for their resistance to chlorinated solvents and esters, particularly for incidental splash contact.[11][12] However, for prolonged or immersive work, a more robust glove material is required.

Glove Selection Protocol:

-

For Incidental Contact (Splash Protection):

-

Material: Disposable Nitrile Gloves.

-

Thickness: Minimum 5 mil.

-

Procedure: Inspect gloves for any defects before use. If contact with the chemical occurs, remove the gloves immediately, wash hands thoroughly, and don a new pair. Do not reuse disposable gloves.[13] Breakthrough for esters like ethyl acetate can occur in under one minute with thin nitrile gloves.[13]

-

-

For Extended or Immersive Contact:

-

Material: Heavy-duty Butyl rubber or Viton™ gloves are recommended. Butyl rubber shows good resistance to esters and ketones.[14]

-

Procedure: Consult the glove manufacturer's specific chemical resistance chart for breakthrough time and permeation rate data if available. As no specific data for this compound exists, a conservative approach is mandatory. Double-gloving (a disposable nitrile over a heavier-duty glove) can provide an additional layer of protection.

-

Eye and Face Protection

-

Safety Goggles: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory whenever the chemical is handled.[1]

-

Face Shield: A face shield must be worn in addition to safety goggles during procedures with a high risk of splashing or aerosol generation (e.g., transfers of large volumes, heating, or pressure reactions).

Body and Respiratory Protection

-

Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure must be worn at all times.

-

Protective Clothing: For large-scale operations, impervious clothing or a chemical-resistant apron may be necessary.[4]

-

Respiratory Protection: Respiratory protection is not typically required when working within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below the internal action level, or during emergency situations, a NIOSH-approved respirator with an organic vapor (OV) cartridge (Type A, Brown, conforming to EN14387) is required.[5]

Storage and Incompatibility

Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Storage temperatures of 2-8°C are often recommended.[2]

-

Incompatibilities:

-

Strong Oxidizing Agents: Avoid contact with strong oxidizers, as this can lead to vigorous, exothermic reactions that may ignite the products.[1][2]

-

Strong Bases and Acids: Contact with strong bases or acids will accelerate hydrolysis, generating corrosive fumes.[1][2]

-

Moisture: The material is moisture-sensitive and will slowly hydrolyze. Keep containers tightly sealed.[2]

-

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to an emergency is critical to mitigating harm.

Caption: Step-by-step spill response workflow.

Spill Cleanup Protocol

-

Alert & Evacuate: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact emergency services.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don the appropriate PPE as described in Section 3, including double gloves and chemical splash goggles.

-

Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad. Do not use combustible materials like paper towels. Work from the outside of the spill inwards to prevent spreading.

-

Collect: Using non-sparking tools, carefully scoop the absorbed material into a compatible, sealable container (e.g., a heavy-duty plastic bag or bucket) for hazardous waste disposal.

-

Decontaminate: Wipe the spill area with soap and water. For final decontamination of non-sensitive surfaces, a dilute solution of sodium bicarbonate can be used to neutralize any acidic hydrolysis residues, followed by a final water rinse.

-

Dispose: Label the waste container clearly and dispose of it through your institution's hazardous waste program.

Exposure First Aid

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

References

- 1. ETHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Ethyl chloroacetate – دیجی متریالز [digimaterials.com]

- 3. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. sincerechemical.com [sincerechemical.com]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acetate [cdc.gov]

- 9. Ethyl acetate - IDLH | NIOSH | CDC [cdc.gov]

- 10. ETHYL ACETATE | Occupational Safety and Health Administration [osha.gov]

- 11. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]

- 12. gloves.com [gloves.com]

- 13. ehrs.upenn.edu [ehrs.upenn.edu]

- 14. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]